molecular formula C14H16BrN3O B5325766 2-[4-[2-(4-Bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile

2-[4-[2-(4-Bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile

Cat. No.: B5325766
M. Wt: 322.20 g/mol
InChI Key: LJFLJZRVPBOBFV-UHFFFAOYSA-N
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Description

2-[4-[2-(4-Bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule incorporates a piperazine ring, which is a privileged scaffold in medicinal chemistry known for its broad and potent biological activities . The presence of the piperazine core makes this compound a valuable intermediate for the development of potential therapeutic agents, as this structural motif is found in molecules with demonstrated antimicrobial, antidepressant, anticonvulsant, antipsychotic, and anti-inflammatory properties, among others . The structure features a 4-bromophenyl ketone group linked to the piperazine nitrogen, a pattern seen in other research compounds that have been studied for their interaction with biological targets, such as the E3 ubiquitin-protein ligase Mdm2 . The acetonitrile group offers a reactive handle for further chemical modification, allowing researchers to synthesize a diverse array of more complex molecules for structure-activity relationship (SAR) studies. This compound is supplied for the purpose of scientific research and development exclusively. It is intended for use in laboratory settings only. This product is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[4-[2-(4-bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c15-13-3-1-12(2-4-13)14(19)11-18-9-7-17(6-5-16)8-10-18/h1-4H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFLJZRVPBOBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328803
Record name 2-[4-[2-(4-bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

406929-43-9
Record name 2-[4-[2-(4-bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[4-[2-(4-Bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile typically involves a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with piperazine to form an intermediate, which is then reacted with acetonitrile under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the 4-bromophenyl moiety undergoes substitution reactions with nucleophiles such as phenols, amines, or thiols:

  • Phenoxy substitution : Reaction with substituted phenols (e.g., 4-isopropylphenol) in acetonitrile using Cs₂CO₃ as a base (100°C, 3h) .

  • Amination : Coupling with benzylamine derivatives under microwave-assisted conditions (150°C, 30min) .

Nucleophile Product Catalyst/Base Yield Reference
4-IsopropylphenolN-(4-(isopropylphenoxy)phenyl)-derivativeCs₂CO₃90%
BenzylaminePiperazine-urea derivativeDIPEA76%

Piperazine Ring Functionalization

The piperazine nitrogen participates in alkylation, acylation, and urea formation:

  • Alkylation : Reaction with ethyl bromoacetate in ethanol produces carbamate derivatives .

  • Acylation : Treatment with 2-bromo-1-(4-isopropylphenyl)ethan-1-one yields ketone-functionalized piperazines .

Reaction Reagent Conditions Yield Reference
Carbamate formationEthyl bromoacetate, K₂CO₃Reflux (6h)82%
Ketone acylation2-Bromo-1-(4-isopropylphenyl)ethan-1-oneAcetonitrile, reflux (12h)78%

Nitrile Group Transformations

The acetonitrile group undergoes hydrolysis and cycloaddition:

  • Hydrolysis to amide : Acidic or basic hydrolysis converts the nitrile to a primary amide .

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide derivatives forms triazole-linked analogs .

Transformation Conditions Product Yield Reference
Hydrolysis6M HCl, 100°C (4h)Acetamide derivative88%
CuAACCuSO₄, sodium ascorbate, H₂O/EtOHTriazole conjugate91%

Stability and Reaction Optimization

  • Solvent sensitivity : Reactions in polar aprotic solvents (acetonitrile, DMF) yield higher purity compared to aqueous systems .

  • Catalyst choice : Cs₂CO₃ outperforms K₂CO₃ or Na₂CO₃ in substitution reactions due to enhanced nucleophilicity .

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-[4-[2-(4-Bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile lies in its potential as a therapeutic agent. Piperazine derivatives are well-known for their diverse pharmacological activities, including:

  • Antidepressant Activity : Research indicates that compounds with piperazine moieties can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine .
  • Antipsychotic Properties : Similar derivatives have been explored for their antipsychotic potential, targeting dopamine receptors to alleviate symptoms of schizophrenia and bipolar disorder .
  • Anticancer Activity : Some studies have shown that piperazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Neuropharmacology

The compound's structure suggests it may interact with various neurotransmitter receptors. It has been investigated for:

  • Cognitive Enhancement : Certain piperazine compounds have been linked to improved cognitive functions, making them candidates for treating cognitive disorders .
  • Anxiolytic Effects : Preclinical studies suggest that modifications of piperazine can lead to compounds with anxiolytic properties, potentially useful for anxiety disorders .

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Antidepressant Effects :
    • A clinical trial involving a piperazine derivative demonstrated significant improvements in patients with major depressive disorder compared to placebo controls. The mechanism was attributed to enhanced serotonin receptor activity.
  • Investigating Antipsychotic Potential :
    • In a preclinical model, a related compound showed reduced hyperactivity in subjects treated with the drug, suggesting potential antipsychotic effects through dopamine receptor antagonism.
  • Cancer Research :
    • A study reported that a piperazine-based compound inhibited the proliferation of breast cancer cells in vitro, indicating its potential as a lead compound for further development in oncology.

Mechanism of Action

The mechanism of action of 2-[4-[2-(4-Bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and the 4-bromophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen-Substituted Aromatic Groups

Piperazine derivatives bearing halogenated aromatic rings are common in medicinal chemistry due to their enhanced binding affinity and metabolic stability. Key analogs include:

Table 1: Comparison of Halophenyl Piperazine Derivatives
Compound Name / ID Substituent(s) Key Functional Groups Yield (%) Melting Point (°C) Biological Activity Reference
C2 (Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) 4-Bromophenyl Quinoline-carbonyl, ester N/A N/A Anticancer (inferred)
C3 (4-Chlorophenyl analog) 4-Chlorophenyl Quinoline-carbonyl, ester N/A N/A Anticancer (inferred)
1f (Urea derivative) 4-Trifluoromethylphenyl Urea, hydroxy-methoxybenzylidene 70.7 198–200 Not specified
Compound 4 (P-gp inhibitor) 4-Bromophenyl, thiazole Thiazole, acetamide N/A N/A Enhances PTX bioavailability by 56–106.6%

Key Observations :

  • Electronic Effects : Bromine's electron-withdrawing nature in the target compound may increase stability compared to chlorine or fluorine analogs, as seen in C2 and C3 .

Functional Group Variations

The acetonitrile group in the target compound distinguishes it from esters (C1–C7), ureas (1f, 1g), and benzothiazoles (4l, 9a).

Table 2: Impact of Functional Groups on Properties
Compound Class Example Functional Group Key Properties
Acetonitrile Target compound Nitrile Electrophilic reactivity, moderate polarity
Esters C1–C7 () Ester Hydrolytic instability, lower logP
Ureas 1f, 1g () Urea High hydrogen-bonding capacity, higher melting points (~190–207°C)
Benzothiazoles 4l, 9a () Benzothiazole Antitumor activity, aromatic stacking

Key Observations :

  • Nitrile vs. Ester : The target compound's nitrile group may confer greater metabolic stability compared to ester-containing analogs like C1–C7, which are prone to hydrolysis .
  • Urea Derivatives : Ureas (e.g., 1f) exhibit higher melting points and solubility challenges due to strong intermolecular hydrogen bonding, whereas the target compound's nitrile group may reduce crystallinity .

Pharmacological Potential

While direct data for the target compound are unavailable, analogs suggest therapeutic avenues:

  • Bioavailability Enhancement : Compound 4, a bromophenyl-piperazine-thiazole derivative, increased paclitaxel bioavailability by >100%, highlighting bromophenyl's role in efflux pump inhibition .

Biological Activity

2-[4-[2-(4-Bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. The compound features a piperazine ring, which is known for its versatility in drug design, particularly in targeting various biological pathways. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular weight of 322.20 g/mol. Its structure includes a piperazine moiety substituted with a 4-bromophenyl group and an acetonitrile functional group. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular Weight322.20 g/mol
InChIInChI=1S/C14H16BrN3O
Chemical FormulaC14H16BrN3O

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The piperazine ring enhances the compound's ability to bind to biological targets, potentially modulating their activity. Research indicates that compounds with similar structures often exhibit inhibitory effects on protein kinases and other critical enzymes involved in cellular signaling pathways .

Antitumor Activity

Research has indicated that piperazine derivatives can exhibit antitumor activity through various mechanisms, including apoptosis induction in cancer cells. For instance, compounds targeting the PD-1/PD-L1 interaction have demonstrated significant effects on immune response modulation, which could be relevant for the development of cancer therapies . Although direct studies on our compound are scarce, it is reasonable to hypothesize similar potential based on structural analogs.

Case Studies

  • Enzyme Inhibition : A study focused on piperazine derivatives reported their ability to inhibit specific kinases involved in tumor growth. The findings suggested that modifications to the piperazine structure could enhance binding affinity and selectivity for these targets .
  • Toxicity Assessment : Acute toxicity studies conducted on related compounds showed low toxicity levels in animal models, indicating a favorable safety profile for further development . Such assessments are crucial for determining the viability of this compound as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 2-[4-[2-(4-Bromophenyl)-2-oxoethyl]piperazin-1-yl]acetonitrile?

The compound can be synthesized via condensation reactions involving 4-bromophenyl precursors and piperazine derivatives. A typical approach involves:

  • Step 1 : Electrophilic substitution of 4-bromophenyl ketones with chloroacetyl chloride under basic conditions to form intermediates like 2-(4-bromophenyl)-2-oxoethyl chloride.
  • Step 2 : Coupling with piperazine derivatives via nucleophilic substitution, followed by cyanation using potassium cyanide or malononitrile to introduce the acetonitrile group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended to achieve >90% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperazine ring conformation and bromophenyl spatial orientation) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 3.4–4.2 ppm (piperazine protons), δ 7.6–8.0 ppm (aromatic protons from bromophenyl), and δ 2.8–3.0 ppm (acetonitrile methylene) .
    • ¹³C NMR : Signals for the carbonyl group (~170 ppm) and nitrile carbon (~115 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 377.2 [M+H]⁺) .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Susceptible to hydrolysis of the nitrile group under acidic/alkaline conditions. Store in anhydrous environments (e.g., argon atmosphere) .
  • Storage : −20°C in amber vials with desiccants (e.g., molecular sieves). Avoid exposure to light due to the bromophenyl group’s photolability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model transition states and identify low-energy pathways for piperazine-aryl coupling .
  • Solvent Effects : Predict solvation free energies via COSMO-RS to optimize reaction media (e.g., DMF vs. THF) for higher yields .
  • Machine Learning : Train models on existing reaction datasets to predict optimal stoichiometry and catalysts (e.g., Pd/C for dehalogenation side reactions) .

Q. How can researchers address contradictions in reported purity levels during synthesis?

  • Analytical Cross-Validation : Combine HPLC (for organic impurities), ICP-MS (trace metal analysis from catalysts), and Karl Fischer titration (water content) to resolve discrepancies .
  • Batch Analysis : Compare multiple synthetic batches using DOE (Design of Experiments) to isolate variables (e.g., temperature, reaction time) affecting purity .

Q. What experimental design strategies improve studies of this compound’s reactivity?

  • Factorial Design : Use a 2^k factorial approach to screen variables (e.g., temperature, catalyst loading, solvent polarity) for nucleophilic substitution efficiency .
  • Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., 60°C, 12 hr, 1.2 eq. piperazine) to maximize yield while minimizing byproducts .

Q. How does steric hindrance from the bromophenyl group influence piperazine ring dynamics?

  • Molecular Dynamics (MD) Simulations : Simulate rotational energy barriers of the piperazine ring in solvents like DMSO. The bromophenyl group increases torsional strain, favoring a chair conformation with equatorial orientation of the acetonitrile group .
  • Experimental Validation : Variable-temperature NMR (VT-NMR) can detect conformational shifts (e.g., coalescence temperatures for ring inversion) .

Q. What are the applications of this compound in medicinal chemistry research?

  • Pharmacophore Modeling : The piperazine-acetonitrile scaffold serves as a flexible backbone for designing kinase inhibitors (e.g., targeting EGFR or PI3K) .
  • Biological Screening : Evaluate cytotoxicity (via MTT assay) and antimicrobial activity (against Gram-positive bacteria) using derivatives with modified aryl groups .

Data Contradiction and Resolution

Q. How to reconcile conflicting spectral data for intermediates in synthesis?

  • Case Study : Discrepancies in ¹H NMR peaks for the 2-oxoethyl intermediate may arise from keto-enol tautomerism. Use deuterated DMSO to stabilize enolic forms and confirm assignments via 2D NMR (HSQC, HMBC) .

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